2-(Propylsulfanyl)pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

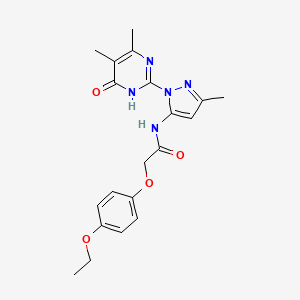

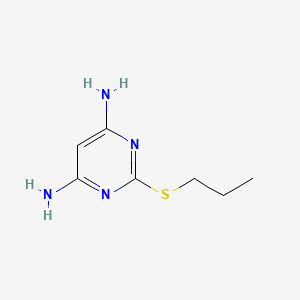

“2-(Propylsulfanyl)pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C7H12N4S . It is a pyrimidine derivative, which is a class of compounds that are widely present in nature and display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-(Propylsulfanyl)pyrimidine-4,6-diamine”, has been a subject of research. Various methods have been described, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis

The molecular structure of “2-(Propylsulfanyl)pyrimidine-4,6-diamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a propylsulfanyl group and two amine groups .Chemical Reactions Analysis

Pyrimidines, including “2-(Propylsulfanyl)pyrimidine-4,6-diamine”, can undergo various chemical reactions. These include oxidative annulation, three-component coupling reactions, and cyclization of ketones with nitriles . The specific reactions that “2-(Propylsulfanyl)pyrimidine-4,6-diamine” can undergo would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrimidines have been studied for their anti-inflammatory properties. 2-(Propylsulfanyl)pyrimidine-4,6-diamine may modulate inflammatory mediators, such as prostaglandins, interleukins, and tumor necrosis factor-α, thus reducing inflammation .

Orientations Futures

The future directions in the research of pyrimidines, including “2-(Propylsulfanyl)pyrimidine-4,6-diamine”, involve the development of novel pyrimidine analogs with enhanced pharmacological activities and minimum toxicity . There is also interest in exploring the synthesis of pyrimidines under varied conditions like microwave radiation, ultrasound, and grinding using different catalysts .

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives have been evaluated for their anti-tumor activity against various human cancer cells .

Mode of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that pyrimidine derivatives can have inhibitory effects against the expression and activities of certain vital inflammatory mediators .

Result of Action

It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .

Propriétés

IUPAC Name |

2-propylsulfanylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYJYFOZONDZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylsulfanyl)pyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2820149.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)